molecular formula C7H9NO B046038 3-(Aminomethyl)phenol CAS No. 73604-31-6

3-(Aminomethyl)phenol

Cat. No. B046038
CAS RN: 73604-31-6
M. Wt: 123.15 g/mol
InChI Key: JNZYADHPGVZMQK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)phenol is an aromatic amine . It has the molecular formula C7H9NO .


Synthesis Analysis

Phenols and phenolic ethers are significant scaffolds recurring both in nature and among approved small-molecule pharmaceuticals . Several laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement . Phenols have also been reacted with 1,3,5-trialkylhexahydro-1,3,5-triazine, a product of the condensation of primary amines with formaldehyde .


Molecular Structure Analysis

The molecular weight of 3-(Aminomethyl)phenol is 123.15 g/mol . The InChI representation of the molecule is InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 .


Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols have been reacted with 1,3,5-trialkylhexahydro-1,3,5-triazine .


Physical And Chemical Properties Analysis

3-(Aminomethyl)phenol has a molecular weight of 123.15 g/mol . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 rotatable bond . The topological polar surface area is 46.2 Ų .

Scientific Research Applications

Phenol Biosynthesis Pathways

In the realm of metabolic engineering, 3-(Aminomethyl)phenol plays a role in phenol production. Researchers have engineered synthetic “metabolic funnels” within Escherichia coli (E. coli) to maximize precursor assimilation and flux toward phenol. By co-expressing multiple distinct pathways, they achieved enhanced phenol production. This approach holds promise for renewable biosynthesis from biomass feedstocks .

Analytical Chemistry

Researchers employ 3-(Aminomethyl)phenol as a reagent in analytical methods. Its redox properties enable colorimetric assays, spectrophotometric measurements, and electrochemical detection. It finds use in detecting various analytes, including metal ions and organic pollutants.

Safety and Hazards

3-(Aminomethyl)phenol may cause severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing genetic defects. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

3-(Aminomethyl)phenol, also known as m-Hydroxybenzylamine, is an organic compound and a derivative of phenol . It primarily targets the dopamine (DA) levels in the prefrontal cortex . Dopamine is a neurotransmitter that plays several important roles in the brain and body. It is involved in reward, motivation, memory, attention, and even regulating body movements .

Mode of Action

The compound interacts with its target by acting as a dopamine inhibitor . It reduces the levels of dopamine in the prefrontal cortex . This interaction and the resulting changes can have significant effects on the functions regulated by dopamine.

Biochemical Pathways

3-(Aminomethyl)phenol is a phenolic compound, and phenolic compounds are secondary metabolites of plants . They are biosynthetically formed via the shikimate/phenylpropanoid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways produce monomeric and polymeric phenols and polyphenols, which fulfill a broad range of physiological roles in plants .

Pharmacokinetics

Its solubility in water and ethanol suggests that it may have good bioavailability

Result of Action

The primary result of the action of 3-(Aminomethyl)phenol is the reduction of dopamine levels in the prefrontal cortex . This can influence various brain functions, including reward, motivation, memory, and attention. The specific molecular and cellular effects would depend on the context and the individual’s overall neurochemistry.

Action Environment

The action, efficacy, and stability of 3-(Aminomethyl)phenol can be influenced by various environmental factors. For instance, its solubility in water and ethanol suggests that it might be affected by the hydration and alcohol levels in the body Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action.

properties

IUPAC Name

3-(aminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZYADHPGVZMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902923
Record name NoName_3499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73604-31-6, 73804-31-6
Record name 3-(aminomethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxybenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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